Sodium 2-((tert-butoxycarbonyl)amino)pyrimidine-5-thiolate
Description
Sodium 2-((tert-butoxycarbonyl)amino)pyrimidine-5-thiolate (CAS 883231-23-0) is a pyrimidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 2 and a thiolate group at position 5, stabilized by a sodium counterion. This compound is widely utilized in organic synthesis and pharmaceutical research due to its dual functionality: the Boc group provides amine protection for selective deprotection, while the thiolate moiety serves as a nucleophile in coupling or substitution reactions . Its sodium salt form enhances solubility in polar solvents, making it advantageous for aqueous-phase reactions.
Properties
Molecular Formula |
C9H12N3NaO2S |
|---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
sodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-thiolate |
InChI |
InChI=1S/C9H13N3O2S.Na/c1-9(2,3)14-8(13)12-7-10-4-6(15)5-11-7;/h4-5,15H,1-3H3,(H,10,11,12,13);/q;+1/p-1 |
InChI Key |
BOBPGTBBHWPYCQ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=N1)[S-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-((tert-butoxycarbonyl)amino)pyrimidine-5-thiolate undergoes various chemical reactions, including:
Oxidation: The thiolate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The BOC group can be selectively removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid in methanol are employed for BOC deprotection.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol.
Substitution: Free amine.
Scientific Research Applications
Sodium 2-((tert-butoxycarbonyl)amino)pyrimidine-5-thiolate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential neuroprotective and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Sodium 2-((tert-butoxycarbonyl)amino)pyrimidine-5-thiolate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific pathways, such as the NF-kB inflammatory pathway, by binding to active residues of proteins . This results in the modulation of cellular processes, including inflammation and apoptosis.
Comparison with Similar Compounds
Functional Group Analysis and Reactivity
The table below compares key structural and functional attributes of Sodium 2-((tert-butoxycarbonyl)amino)pyrimidine-5-thiolate with similar pyrimidine derivatives:
Key Differences and Research Findings
Reactivity in Cross-Coupling Reactions: The boronic acid derivative (CAS 883231-25-2) is tailored for Suzuki-Miyaura couplings due to its boronic acid group, enabling C–C bond formation. In contrast, this compound participates in nucleophilic thiol-ene or SN2 reactions via its thiolate group . Brominated analogs (e.g., CAS 1235451-38-3, 886365-79-3) are preferred for palladium-catalyzed couplings (e.g., Buchwald-Hartwig) or nucleophilic aromatic substitutions (SNAr), leveraging bromine as a leaving group .
Solubility and Stability: this compound exhibits superior water solubility compared to neutral boronic acids or brominated derivatives. This property is critical for reactions in aqueous or mixed-solvent systems . The sulfonyl chloride derivative (CAS 1823329-26-5) is highly reactive but less stable in moisture, requiring anhydrous conditions .
Protection-Deprotection Strategies :
- Compounds with Boc groups (e.g., CAS 883231-23-0, 1235451-38-3) allow selective deprotection under acidic conditions (e.g., TFA), enabling stepwise synthesis of complex molecules. Unprotected amines (e.g., CAS 886365-79-3, 31402-54-7) are prone to undesired side reactions unless carefully controlled .
Pharmaceutical Relevance: this compound has been used as a building block in angiotensin II receptor antagonists, as evidenced by its role in intermediate synthesis for tetrahydroisoquinoline derivatives .
Biological Activity
Sodium 2-((tert-butoxycarbonyl)amino)pyrimidine-5-thiolate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a pyrimidine ring substituted with a thiol group and a tert-butoxycarbonyl (Boc) amino group. The synthesis typically involves the reaction of pyrimidine derivatives with thiolating agents under controlled conditions to yield the desired thiolate form.
Synthesis Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Pyrimidine derivative + Boc-amine | Solvent (e.g., DMF), heat | 70% |
| 2 | Reaction with thiolating agent | Ambient temperature, stirring | 85% |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, particularly Gram-positive bacteria.
Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Streptococcus pneumoniae | 1 µg/mL |
| Enterococcus faecalis | 0.25 µg/mL |
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In a study involving human cancer cell lines, this compound showed promising results in inhibiting cell proliferation.
Case Study: MDA-MB-231 Cell Line
In a specific study on the MDA-MB-231 triple-negative breast cancer cell line:
- IC50 : 0.126 µM
- Effect : Induced apoptosis and arrested the cell cycle at the G2/M phase.
- Mechanism : The compound was found to inhibit EGFR phosphorylation, suggesting a targeted mechanism against cancer proliferation pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Cell Cycle Arrest : It effectively halts cell division in cancer cells by interfering with critical signaling pathways.
- Reactive Oxygen Species (ROS) Induction : Increased ROS levels lead to oxidative stress in target cells, contributing to its cytotoxic effects.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrimidine ring or the thiol group can significantly affect potency and selectivity.
Key Findings from SAR Studies
- Substituent Effects : Larger or more electron-donating groups on the pyrimidine ring enhance antimicrobial activity.
- Thiol Group Variability : Different thiol substituents can alter the compound's reactivity and biological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
